molecular formula C18H18N4O3 B11321865 4-(1H-tetrazol-1-yl)phenyl 2-(4-ethylphenoxy)propanoate

4-(1H-tetrazol-1-yl)phenyl 2-(4-ethylphenoxy)propanoate

Cat. No.: B11321865
M. Wt: 338.4 g/mol
InChI Key: UJHRIKOSESNONE-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-ETHYLPHENOXY)PROPANOATE is a complex organic compound featuring a tetrazole ring and a phenyl propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-ETHYLPHENOXY)PROPANOATE typically involves the formation of the tetrazole ring followed by esterification. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The esterification process involves reacting the tetrazole derivative with 2-(4-ETHYLPHENOXY)PROPANOIC acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-ETHYLPHENOXY)PROPANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-ETHYLPHENOXY)PROPANOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-ETHYLPHENOXY)PROPANOATE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate biological pathways, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,3,4-TETRAZOL-5-YL)BENZALDEHYDE
  • 2-(1-CYCLOPROPYL-1H-1,2,3,4-TETRAZOL-5-YL)ANILINE
  • 1,2,4-TRIAZOLE DERIVATIVES

Uniqueness

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-ETHYLPHENOXY)PROPANOATE is unique due to its combination of a tetrazole ring and a phenyl propanoate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 2-(4-ethylphenoxy)propanoate

InChI

InChI=1S/C18H18N4O3/c1-3-14-4-8-16(9-5-14)24-13(2)18(23)25-17-10-6-15(7-11-17)22-12-19-20-21-22/h4-13H,3H2,1-2H3

InChI Key

UJHRIKOSESNONE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)OC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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